molecular formula C11H14BrNO B6157621 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine CAS No. 2229190-01-4

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine

Cat. No.: B6157621
CAS No.: 2229190-01-4
M. Wt: 256.1
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Description

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C11H14BrNO It is characterized by a cyclobutane ring attached to an amine group and a phenyl ring substituted with a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methoxybenzaldehyde and cyclobutanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromo-3-methoxybenzaldehyde and cyclobutanone in the presence of a suitable base.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired amine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride: A hydrochloride salt form of the compound with similar properties.

    4-bromo-3-methoxyphenol: A related compound with a phenol group instead of an amine group.

    1-(4-bromo-3-methoxyphenyl)cyclobutan-1-ol: An alcohol derivative of the compound.

Uniqueness

This compound is unique due to its cyclobutane ring structure combined with a brominated methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

2229190-01-4

Molecular Formula

C11H14BrNO

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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